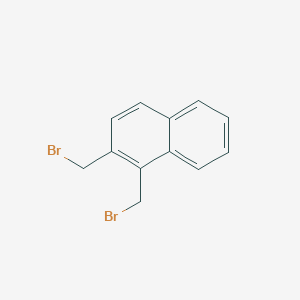

1,2-Bis(bromomethyl)naphthalene

Description

Properties

IUPAC Name |

1,2-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FONHMGXRXCPGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392171 | |

| Record name | 1,2-bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59882-98-3 | |

| Record name | 1,2-bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-BIS(BROMOMETHYL)NAPHTHALENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Bis(bromomethyl)naphthalene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-bis(bromomethyl)naphthalene, a key chemical intermediate in organic synthesis and materials science. This document details its chemical structure, physical and chemical properties, synthesis protocols, and reactivity.

Core Compound Information

CAS Number: 59882-98-3

Molecular Formula: C₁₂H₁₀Br₂

Molecular Weight: 314.02 g/mol

The molecular structure of this compound consists of a naphthalene core substituted with two bromomethyl groups at the 1 and 2 positions.

Caption: Molecular Structure of this compound

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes its basic properties and provides data for a related isomer, 2,6-bis(bromomethyl)naphthalene, for comparison.

| Property | Value for this compound | Value for 2,6-Bis(bromomethyl)naphthalene (CAS: 4542-77-2) |

| CAS Number | 59882-98-3 | 4542-77-2 |

| Molecular Formula | C₁₂H₁₀Br₂ | C₁₂H₁₀Br₂ |

| Molecular Weight | 314.02 g/mol | 314.02 g/mol [1] |

| Melting Point | Data not available | 183-187 °C[1] |

| Boiling Point | Data not available | Data not available |

| Appearance | Presumed solid | Solid[1] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the photobromination of 1,2-dimethylnaphthalene using N-bromosuccinimide (NBS).[2][3] This reaction proceeds via a free-radical mechanism, where the benzylic hydrogens of the methyl groups are selectively replaced by bromine atoms.

Caption: Synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a flask equipped with a reflux condenser and a light source (e.g., a high-pressure mercury lamp), dissolve 1,2-dimethylnaphthalene in a suitable solvent such as benzene or carbon tetrachloride.[2]

-

Addition of Reagent: Add 2.2 molar equivalents of N-bromosuccinimide (NBS) to the solution. A radical initiator, such as a small amount of benzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), can also be added, although visible light irradiation is often sufficient to initiate the reaction.[2]

-

Reaction Conditions: Irradiate the mixture with visible light while maintaining a gentle reflux. The reaction progress can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide, which will float on the surface of the reaction mixture.

-

Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter off the succinimide by-product.

-

Purification: Wash the filtrate with an aqueous solution of sodium metabisulfite to remove any unreacted bromine, followed by water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate it under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield this compound.

General Protocol for Nucleophilic Substitution

The two bromomethyl groups on the naphthalene core are excellent leaving groups, making this compound a versatile substrate for nucleophilic substitution reactions.[4] This allows for the introduction of a wide variety of functional groups.

Caption: General Nucleophilic Substitution Reaction.

Detailed Methodology (Example with an Amine):

-

Reaction Setup: Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Addition of Nucleophile: Add a slight excess (e.g., 2.2 equivalents) of the desired amine nucleophile to the solution. A non-nucleophilic base, such as triethylamine or diisopropylethylamine, may be added to neutralize the HBr generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired disubstituted naphthalene derivative.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research:

-

Organic Synthesis: It serves as a precursor for the synthesis of more complex polycyclic aromatic compounds and macrocycles. The two reactive sites allow for the construction of rigid molecular architectures.

-

Materials Science: Due to its rigid and aromatic structure, it is used in the synthesis of conjugated microporous polymers and organic frameworks. These materials have potential applications in gas storage, separation, and catalysis.

-

Medicinal Chemistry: The naphthalene scaffold is present in many biologically active molecules. This compound can be used as a starting material for the synthesis of novel drug candidates and molecular probes.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]

- 2. academic.oup.com [academic.oup.com]

- 3. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic and Synthetic Profile of 1,2-Bis(bromomethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)naphthalene is a halogenated aromatic hydrocarbon of significant interest in organic synthesis, serving as a versatile building block for the construction of complex molecular architectures. Its utility in the development of novel therapeutic agents and advanced materials necessitates a thorough understanding of its spectroscopic properties and synthetic methodologies. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a plausible experimental protocol for its synthesis is presented, alongside a logical workflow for its characterization.

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data for structurally similar compounds, including 1-(bromomethyl)naphthalene, 2-(bromomethyl)naphthalene, and 1,2-bis(bromomethyl)benzene.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | m | 2H | Ar-H |

| ~ 7.5 - 7.7 | m | 4H | Ar-H |

| ~ 5.0 - 5.2 | s | 4H | -CH₂Br |

Note: The aromatic protons (Ar-H) are expected to appear as complex multiplets in the downfield region. The two benzylic bromomethyl groups (-CH₂Br) are predicted to give rise to a singlet in the region of 5.0-5.2 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 132 - 135 | Ar-C (quaternary) |

| ~ 128 - 130 | Ar-CH |

| ~ 125 - 127 | Ar-CH |

| ~ 30 - 33 | -CH₂Br |

Note: The carbon signals of the naphthalene core will appear in the aromatic region, with the bromomethyl carbons appearing in the aliphatic region.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3100 | Medium | Aromatic C-H stretch |

| 2920 - 2960 | Medium | Aliphatic C-H stretch |

| 1590 - 1610 | Medium | Aromatic C=C stretch |

| 1450 - 1500 | Medium | Aromatic C=C stretch |

| 1200 - 1250 | Strong | C-Br stretch |

| 750 - 850 | Strong | Aromatic C-H bend (out-of-plane) |

Note: The IR spectrum is expected to be characterized by absorptions corresponding to the aromatic naphthalene core and the aliphatic bromomethyl groups.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 312, 314, 316 | High | [M]⁺ (Molecular ion with isotopic pattern for two bromine atoms) |

| 233, 235 | Medium | [M-Br]⁺ |

| 154 | High | [M-2Br]⁺ |

| 141 | High | [C₁₁H₉]⁺ (Naphthylmethyl cation) |

Note: The mass spectrum will exhibit a characteristic isotopic pattern for a dibrominated compound due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation is expected to involve the loss of bromine atoms and the formation of stable carbocations.

Experimental Protocol: Synthesis of this compound

A plausible and common method for the synthesis of this compound involves the radical bromination of 1,2-dimethylnaphthalene.

Materials:

-

1,2-Dimethylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylnaphthalene in carbon tetrachloride.

-

Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a solid.

Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for this compound. The presented data and protocols are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the reliable identification and utilization of this important chemical intermediate. The provided workflow diagram offers a clear and logical approach to the synthesis and characterization of this compound.

The Reaction of 1,2-Bis(bromomethyl)naphthalene with Nucleophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Bis(bromomethyl)naphthalene is a versatile bifunctional electrophile utilized in organic synthesis to construct complex polycyclic and heterocyclic frameworks. Its two adjacent and reactive bromomethyl groups are prone to undergo nucleophilic substitution reactions, making it a valuable building block for creating rigid molecular scaffolds. This technical guide provides an in-depth analysis of the reaction mechanisms of this compound with various nucleophiles, supported by quantitative data from related systems, detailed experimental protocols, and mechanistic diagrams to elucidate the underlying chemical principles.

Core Reaction Mechanisms

The reaction of this compound with nucleophiles is primarily governed by nucleophilic substitution mechanisms. The benzylic nature of the carbon-bromine bonds makes them susceptible to both SN1 and SN2 pathways. However, for primary benzylic halides such as this, the SN2 mechanism is generally favored.

Bimolecular Nucleophilic Substitution (SN2)

In the SN2 mechanism, a nucleophile attacks the electrophilic carbon atom, and the bromide leaving group departs in a single, concerted step. Kinetic studies on the analogous 1-chloromethylnaphthalene with aniline nucleophiles have demonstrated a second-order rate law (rate = k[substrate][nucleophile]), which is characteristic of an SN2 pathway.[1] This suggests that the reactions of this compound will also predominantly follow a bimolecular mechanism.

The reaction with a dinucleophile, such as a primary amine or a sulfide salt, typically proceeds in a stepwise manner. The first SN2 reaction forms a mono-substituted intermediate, which then undergoes a second, intramolecular SN2 reaction to form a cyclic product.

References

Stability and Storage of 1,2-Bis(bromomethyl)naphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,2-Bis(bromomethyl)naphthalene. Due to the limited availability of specific quantitative stability data for this compound, this guide synthesizes information from safety data sheets (SDS), product information from chemical suppliers, and scientific literature on analogous compounds such as other bis(bromomethyl)naphthalene isomers, xylylene dibromides, and general benzylic bromides.

Core Stability Profile and Recommended Storage

This compound is a reactive chemical intermediate. Its stability is influenced by environmental factors such as moisture, light, and temperature. The primary degradation pathways for benzylic bromides like this compound include hydrolysis and nucleophilic substitution.

Key Stability Characteristics:

-

Moisture Sensitivity: The compound is susceptible to hydrolysis in the presence of water, which can lead to the formation of the corresponding diol and hydrogen bromide. This is a common degradation pathway for benzylic halides.

-

Light Sensitivity: Exposure to light, particularly UV radiation, can induce photodegradation. The primary mechanism is often the cleavage of the carbon-bromine bond.

-

Thermal Stability: While specific thermal decomposition data is unavailable, benzylic bromides can be unstable at elevated temperatures. Decomposition may lead to the release of hazardous vapors, including hydrogen bromide.

-

Reactivity with Nucleophiles: The bromomethyl groups are susceptible to nucleophilic attack from various substances, including alcohols, amines, and bases.

Recommended Storage Conditions:

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information for the compound and its close structural analogs[1][2][3]:

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place. Some suppliers recommend refrigeration (2-8°C). | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent contact with atmospheric moisture and oxygen, which can contribute to degradation[1][4]. |

| Light | Protect from light by storing in an opaque or amber container. | To prevent photodegradation[3]. |

| Container | Tightly sealed, corrosion-resistant container. | To prevent moisture ingress and reaction with the container material. The compound is corrosive[1][2]. |

| Incompatible Materials | Store away from bases, strong oxidizing agents, alcohols, amines, and metals[1][2]. | To avoid chemical reactions that would consume the material and create impurities. |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, based on the chemistry of benzylic bromides, the following are the most probable routes of degradation.

Caption: Probable degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies, the following experimental framework is proposed. These protocols are based on general principles of chemical stability testing and should be adapted based on the specific analytical methods available.

1. Forced Degradation Study

This study is designed to identify potential degradation products and establish the intrinsic stability of the molecule.

Caption: Workflow for a forced degradation study.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable inert solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Hydrolytic: Adjust the pH of aqueous solutions to acidic, neutral, and basic conditions.

-

Oxidative: Treat the solution with an oxidizing agent like hydrogen peroxide.

-

Photolytic: Expose the solution to a calibrated light source providing both UV and visible output, as per ICH Q1B guidelines[5][6]. A dark control should be run in parallel.

-

Thermal: Store the solid material and solutions at elevated temperatures (e.g., 40°C, 60°C).

-

-

Analysis: At specified time points, withdraw samples and analyze for the parent compound and any degradation products using a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify unknown impurities.

2. Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Packaging: Package the solid this compound in the proposed long-term storage container (e.g., amber glass vial with a tight-fitting cap, under nitrogen).

-

Storage Conditions: Store the packaged samples under the recommended long-term conditions (e.g., 2-8°C or 25°C/60% RH, protected from light).

-

Testing Frequency: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analytical Tests:

-

Appearance: Visual inspection for color change or physical state.

-

Assay: Quantification of this compound content by a validated HPLC method.

-

Purity: Determination of degradation products by a validated HPLC method.

-

Summary of Stability and Storage Parameters

The following table summarizes the key factors affecting the stability of this compound and the recommended handling procedures.

| Factor | Influence on Stability | Recommended Handling and Storage |

| Moisture/Humidity | High potential for hydrolysis, leading to the formation of impurities. | Store in a tightly sealed container in a dry environment. Use of a desiccator or storage under an inert atmosphere is advised[1]. |

| Light | Can induce photodegradation, likely through debromination. | Store in light-resistant (amber or opaque) containers[3]. |

| Temperature | Elevated temperatures can accelerate degradation. | Store in a cool place. For long-term storage, refrigeration (2-8°C) is often recommended. |

| Incompatible Materials | Reacts with bases, strong oxidizers, alcohols, amines, and some metals. | Segregate from these materials during storage and handling[1][2]. |

References

Unlocking Therapeutic Potential: A Technical Guide to the Derivatives of 1,2-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The naphthalene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile platform for the design and synthesis of novel drug candidates. Among the various naphthalene-based synthons, 1,2-bis(bromomethyl)naphthalene stands out as a highly reactive and versatile precursor for a diverse array of derivatives. The two bromomethyl groups at adjacent positions on the naphthalene ring offer a gateway to a multitude of chemical transformations, primarily through nucleophilic substitution and cyclization reactions. This technical guide provides an in-depth exploration of the potential derivatives of this compound, with a focus on their synthesis, biological activity, and applications in drug development.

Synthetic Pathways from this compound

The primary mode of reactivity for this compound involves the facile displacement of the bromide ions by nucleophiles. This allows for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Nucleophilic Substitution Reactions

The two bromomethyl groups can readily react with various nucleophiles, such as amines, thiols, and alcohols, to yield the corresponding disubstituted derivatives. A particularly relevant class of derivatives in the context of drug discovery are the diamino-substituted compounds.

General Synthesis of N,N'-Disubstituted-1,2-naphthalenedimethanamines:

This compound can be reacted with a variety of primary or secondary amines to afford the corresponding N,N'-disubstituted-1,2-naphthalenedimethanamines. This reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Cyclization Reactions

The proximate positioning of the two bromomethyl groups makes this compound an ideal substrate for intramolecular and intermolecular cyclization reactions. Reaction with bidentate nucleophiles can lead to the formation of novel heterocyclic systems fused to the naphthalene core. A key example is the synthesis of cyclopenta[b]naphthalene derivatives. These compounds feature a five-membered ring fused to the naphthalene system and have shown promise in materials science and medicinal chemistry.[1]

Derivatives with Anticancer Potential

A significant area of investigation for naphthalene derivatives is in the field of oncology. Various substituted naphthalenes have demonstrated potent cytotoxic activity against a range of cancer cell lines. While direct anticancer data for derivatives synthesized from this compound is an emerging area of research, the broader class of naphthalene derivatives has shown significant promise.

Naphthalene-containing enamides, for instance, have been identified as potent inhibitors of tubulin assembly, a critical process in cell division, making them attractive anticancer targets.[2] Similarly, naphthalene-substituted triazole spirodienones have exhibited remarkable in vitro cytotoxic activity by inducing cell cycle arrest and apoptosis.[3]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of naphthalene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of a cell population by 50%. Lower IC50 values indicate higher potency.

The following table summarizes the in vitro cytotoxic activity of selected classes of naphthalene derivatives against various human cancer cell lines.

| Derivative Class | Compound | Cell Line | IC50 (µM) |

| Naphthalene-Enamides | 5f | Huh-7 (Hepatocellular Carcinoma) | 2.62[2] |

| 5g | Huh-7 (Hepatocellular Carcinoma) | 3.37[2] | |

| Naphthalene-Triazole Spirodienones | 6a | MDA-MB-231 (Breast Cancer) | 0.03 - 0.26[3] |

| Hela (Cervical Cancer) | 0.07 - 0.72[3] | ||

| A549 (Lung Cancer) | 0.08 - 2.00[3] | ||

| Bis-aminomethylnaphthalene Analog | 15 | Leukemia | 0.03[4] |

| Non-Small Cell Lung Cancer | 0.04[4] | ||

| Naphthalene-Chalcones | 3a | MCF-7 (Breast Cancer) | 1.42 ± 0.15[5] |

Experimental Protocols

General Procedure for Nucleophilic Substitution with Amines

This protocol describes a generalized method for the synthesis of N-substituted aminomethylnaphthalene derivatives from a bromomethylnaphthalene precursor.[4]

Materials:

-

Bromomethylnaphthalene derivative

-

Corresponding amine (1.1 equivalents)

-

Triethylamine (1.5 equivalents)

-

Ethanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve the bromomethylnaphthalene derivative in ethanol.

-

Add the corresponding amine (1.1 equivalents) and triethylamine (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 18-72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[4]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, etc.)

-

96-well plates

-

Test compounds (naphthalene derivatives)

-

MTT solution (0.5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing the MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the MTT solution and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values from the resulting dose-response curves.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of potential drug candidates derived from this compound.

References

- 1. 2,3-Dihydro-1H-cyclopenta[b]naphthalene|CAS 1624-26-6 [benchchem.com]

- 2. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, biological evaluation, and molecular modelling of new naphthalene-chalcone derivatives as potential anticancer agents on MCF-7 breast cancer cells by targeting tubulin colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Reactivity of 1,2-Bis(bromomethyl)naphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(bromomethyl)naphthalene is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis. Its two reactive bromomethyl groups, positioned on adjacent carbons of the naphthalene core, allow for a variety of transformations, including nucleophilic substitutions and cyclization reactions. This reactivity profile makes it a key intermediate in the synthesis of complex polycyclic aromatic hydrocarbons, macrocycles, and potentially novel therapeutic agents. Understanding the theoretical underpinnings of its reactivity is crucial for predicting its behavior in different chemical environments and for designing efficient synthetic strategies. This guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, supported by relevant experimental data and detailed protocols for key reactions.

Theoretical Framework of Reactivity

The reactivity of this compound is primarily governed by the principles of nucleophilic substitution, specifically the SN2 mechanism. The benzylic nature of the bromomethyl groups significantly influences their reactivity.

The SN2 Benzylic Effect

Benzylic halides, such as those in this compound, are known to exhibit enhanced reactivity in SN2 reactions compared to their non-aromatic counterparts. This phenomenon, known as the "SN2 benzylic effect," has been the subject of extensive theoretical investigation.[1][2] While traditionally attributed to π-conjugation in the transition state, recent computational studies suggest that electrostatic interactions play a more dominant role.[1][2]

Theoretical calculations, including ab initio and density functional theory (DFT) methods, have shown that the SN2 barriers for benzylic halides are lower than those for simple alkyl halides.[1] The transition state for an SN2 reaction at a benzylic carbon involves a pentacoordinate carbon atom. The stability of this transition state is influenced by:

-

Electrostatic Interactions: The interaction between the incoming nucleophile and the electrostatic potential at the benzylic carbon is a key determinant of the reaction rate.[1]

-

π-Delocalization: While not considered the primary factor, the delocalization of the negative charge of the nucleophile into the aromatic ring in the transition state can contribute to its stabilization.[1]

Conformational Analysis

The relative orientation of the two bromomethyl groups in this compound can influence its reactivity, particularly in intramolecular cyclization reactions. Computational studies on the conformational preferences of similarly substituted naphthalenes have been performed using DFT calculations.[3] For this compound, different conformers arising from rotation around the C-C bonds connecting the bromomethyl groups to the naphthalene ring are possible. The relative energies of these conformers will dictate the predominant species in solution and can affect the pre-organization of the molecule for certain reactions.

Key Reactions and Mechanisms

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including amines, thiols, and carbanions. These reactions typically proceed via a sequential SN2 mechanism.

Reaction with Amines and Thiols: The reactions with primary or secondary amines and thiols are fundamental for introducing new functional groups. The kinetics of such reactions are expected to be second-order, consistent with an SN2 mechanism.

Cyclization Reactions: The proximate positioning of the two bromomethyl groups makes this compound an excellent precursor for the synthesis of cyclic compounds. Intramolecular cyclization can be achieved with a suitable binucleophile, while intermolecular reactions with other bifunctional molecules can lead to macrocycles.

Quantitative Data

Due to a lack of specific experimental kinetic data for this compound in the literature, the following table summarizes representative kinetic data for the analogous reaction of 6-(chloromethyl)-6-methylfulvene with potassium iodide in acetone, which demonstrates the high reactivity of allylic/benzylic-type halides.[4]

| Reactant | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |

| 6-(chloromethyl)-6-methylfulvene | KI | Acetone | 23 ± 1 | 30 times faster than benzyl chloride | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the synthesis and reaction of this compound and its analogs.

Synthesis of 2-Bromo-3-(bromomethyl)naphthalene (An Analogous Procedure)

This protocol describes the synthesis of a related brominated naphthalene derivative, providing a framework for handling and reacting such compounds.

Materials:

-

1H-cyclopropa[b]naphthalene

-

Dry Carbon Tetrachloride (CCl₄)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Under a nitrogen atmosphere, dissolve 1H-cyclopropa[b]naphthalene (0.25 g, 1.78 mmol) in dry CCl₄ (15 mL) in a stirred solution.

-

Add a solution of Br₂ (0.314 g, 0.10 mL, 1.96 mmol) in CCl₄ (10 mL) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 1 hour.

-

Cool the mixture to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Recrystallize the solid product from CH₂Cl₂ to obtain 2-bromo-3-(bromomethyl)naphthalene as white crystals.

-

Characterize the product using ¹H NMR and ¹³C NMR spectroscopy.

Peptide Cyclization using α,α'-Dibromo-m-xylene (An Analogous Procedure)

This protocol for peptide cyclization using a similar bis(bromomethyl)arene demonstrates a key application of such reagents.[5]

Materials:

-

Cysteine-containing peptide

-

α,α'-Dibromo-m-xylene

-

Appropriate buffer solution (e.g., phosphate buffer)

-

Organic co-solvent (e.g., acetonitrile)

Procedure:

-

Dissolve the cysteine-containing peptide in the buffer solution.

-

Add a solution of α,α'-dibromo-m-xylene in an organic co-solvent to the peptide solution.

-

Allow the reaction to proceed at room temperature, monitoring the progress by a suitable analytical technique (e.g., HPLC-MS).

-

Purify the cyclic peptide product using preparative HPLC.

-

Confirm the structure of the cyclic peptide by mass spectrometry and NMR.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and a general experimental workflow for studying the reactivity of this compound.

Caption: Sequential SN2 reaction pathway for this compound.

Caption: Intramolecular cyclization pathway of this compound.

Caption: General experimental workflow for studying reactivity.

Applications in Drug Development and Materials Science

The unique reactivity of this compound makes it a valuable scaffold for various applications:

-

Drug Development: Its ability to crosslink biomolecules suggests potential applications in the development of anticancer agents that target DNA.[6] The naphthalene core can also serve as a scaffold for the synthesis of new pharmacologically active compounds.

-

Materials Science: this compound is a precursor for the synthesis of novel polycyclic aromatic hydrocarbons and conjugated polymers with interesting photophysical and electronic properties.[][8] These materials have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Conclusion

While direct theoretical and quantitative experimental data on the reactivity of this compound are limited, a strong theoretical framework based on the SN2 benzylic effect and computational studies of related systems provides valuable insights into its chemical behavior. The provided experimental protocols for analogous compounds offer a solid starting point for researchers interested in exploring the synthetic utility of this versatile building block. Further computational and experimental studies are warranted to fully elucidate the reactivity of this compound and to unlock its full potential in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of Naphthalene-Based Bromomethyl Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene, the simplest polycyclic aromatic hydrocarbon, has long served as a fundamental scaffold in the development of a vast array of organic compounds. Its derivatives are integral to numerous applications, from dyes and polymers to agrochemicals and, most significantly, pharmaceuticals. Among the myriad of functionalized naphthalenes, those bearing a bromomethyl group have emerged as exceptionally versatile intermediates in organic synthesis. The high reactivity of the bromomethyl moiety, a potent electrophile and a good leaving group, provides a convenient handle for the introduction of the naphthylmethyl fragment into more complex molecular architectures. This technical guide delves into the discovery and historical evolution of naphthalene-based bromomethyl compounds, presenting key synthetic methodologies, quantitative data, and their pivotal role in the advancement of medicinal chemistry.

Early Discovery and Synthesis

The precise first synthesis of a simple bromomethylnaphthalene is not definitively documented in a single seminal publication but is understood to have emerged from the broader exploration of naphthalene chemistry in the early 20th century.[1] Early methods for the functionalization of naphthalene and its derivatives laid the groundwork for the targeted synthesis of these reactive intermediates.

A significant advancement in the synthesis of benzylic and allylic bromides, which is directly applicable to methylnaphthalenes, was the Wohl-Ziegler bromination . First reported by Alfred Wohl in 1919 and later refined by Karl Ziegler in 1942, this reaction utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator to selectively brominate the benzylic position of alkyl-substituted aromatic compounds.[2][3][4] This method proved to be a significant improvement over direct bromination with molecular bromine, which often led to ring bromination and other side products. The Wohl-Ziegler reaction provided a more controlled and higher-yielding route to compounds like 1- and 2-(bromomethyl)naphthalene from their corresponding methylnaphthalene precursors.

Synthesis of 1-(Bromomethyl)naphthalene

While the earliest specific publication is elusive, modern synthetic protocols provide efficient access to 1-(bromomethyl)naphthalene. A common laboratory-scale synthesis involves the treatment of 1-methylnaphthalene with N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride.

Synthesis of 2-(Bromomethyl)naphthalene

Similar to its isomer, 2-(bromomethyl)naphthalene is readily synthesized from 2-methylnaphthalene using the Wohl-Ziegler bromination.[5] This reaction has been a cornerstone for accessing this valuable intermediate for decades.

Synthesis of Substituted Bromomethylnaphthalenes

The first reported synthesis of a more complex derivative, 2-bromo-3-(bromomethyl)naphthalene, was described by Smith and his research group in 1986.[4] Their approach involved the radical bromination of 2-bromo-3-methylnaphthalene with NBS. More recently, in 2021, a highly efficient, metal-free synthesis was developed, showcasing the ongoing efforts to improve access to these building blocks.

Key Synthetic Methodologies and Experimental Protocols

The synthesis of naphthalene-based bromomethyl compounds has evolved to include a variety of methods, each with its own advantages. Below are detailed protocols for some of the most important transformations.

Wohl-Ziegler Bromination of 2-Methylnaphthalene

This classical method remains a staple for the synthesis of 2-(bromomethyl)naphthalene.

Experimental Protocol:

A mixture of 2-methylnaphthalene (1.75 mol, 250 g) and N-bromosuccinimide (1.75 mol, 312.5 g) in carbon tetrachloride (1125 mL) is placed in a 3-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser. The mixture is refluxed for 20 hours. After cooling, the insoluble succinimide is removed by filtration and washed with carbon tetrachloride (250 mL). The filtrate is concentrated in vacuo to yield an oil. Petroleum ether (800 mL) is added to the oil, leading to the crystallization of the product. The solid is collected by filtration and washed with petroleum ether (500 mL). The first crop is air-dried to yield 298 g of 2-(bromomethyl)naphthalene. Concentration of the filtrate yields an additional 33 g of the product, for a total yield of 331 g (86%).[5]

Synthesis of 2-Bromo-3-(bromomethyl)naphthalene via Ring Opening

A modern, high-yield synthesis of 2-bromo-3-(bromomethyl)naphthalene has been developed, avoiding the use of transition metals.

Experimental Protocol:

To a stirred solution of 1H-cyclopropa[b]naphthalene (1.78 mmol, 0.25 g) in dry carbon tetrachloride (15 mL) under a nitrogen atmosphere, a solution of bromine (1.96 mmol, 0.10 mL, 0.314 g) in carbon tetrachloride (10 mL) is added dropwise. The reaction mixture is then refluxed for 1 hour. After cooling to room temperature, the solvent is evaporated. The resulting solid is recrystallized from dichloromethane to afford 2-bromo-3-(bromomethyl)naphthalene as white crystals. Yield: 0.52 g (97%).

Quantitative Data

The following tables summarize key quantitative data for the synthesis and physical properties of representative naphthalene-based bromomethyl compounds.

Table 1: Synthesis of 2-(Bromomethyl)naphthalene via Wohl-Ziegler Bromination [5]

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 2-Methylnaphthalene | 1.00 | 142.20 | 250 g (1.75 mol) |

| N-Bromosuccinimide | 1.00 | 177.98 | 312.5 g (1.75 mol) |

| Product | Molecular Weight ( g/mol ) | Yield | |

| 2-(Bromomethyl)naphthalene | 221.09 | 331 g (86%) |

Table 2: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene via Ring Opening

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 1H-cyclopropa[b]naphthalene | 1.00 | 140.18 | 0.25 g (1.78 mmol) |

| Bromine | 1.10 | 159.81 | 0.314 g (1.96 mmol) |

| Product | Molecular Weight ( g/mol ) | Yield | |

| 2-Bromo-3-(bromomethyl)naphthalene | 299.99 | 0.52 g (97%) |

Table 3: Physical Properties of Bromomethylnaphthalenes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 1-(Bromomethyl)naphthalene | 3163-27-7 | C₁₁H₉Br | 221.09 | 52-55[6] | 213/100[6] |

| 2-(Bromomethyl)naphthalene | 939-26-4 | C₁₁H₉Br | 221.09 | 51-54[7] | 213/100[7] |

| 2-Bromo-3-(bromomethyl)naphthalene | 37763-43-2 | C₁₁H₈Br₂ | 299.99 | - | - |

Role in Drug Discovery and Development

Naphthalene-based bromomethyl compounds are crucial intermediates in the synthesis of numerous pharmaceuticals.[8] Their ability to readily undergo nucleophilic substitution reactions allows for the facile introduction of the naphthylmethyl group into a variety of molecular scaffolds.

Naftifine: An Early Synthetic Antifungal

Naftifine, a topical antifungal agent, is a prime example of a drug synthesized using a naphthalene-based halo-methyl intermediate. Although the commercial synthesis often utilizes 1-chloromethylnaphthalene, the analogous reactivity of 1-bromomethylnaphthalene makes it a suitable starting material.[9] Naftifine belongs to the allylamine class of antifungals and functions by inhibiting the enzyme squalene epoxidase.[10]

Caption: Synthetic pathway for Naftifine.

Propranolol: A Landmark Beta-Blocker

While the synthesis of the beta-blocker Propranolol typically starts from 1-naphthol, the development of this drug highlighted the importance of the naphthalene scaffold in medicinal chemistry.[11][12] The core naphthalene structure is essential for its biological activity.

Tolnaftate: A Thiocarbamate Antifungal

Tolnaftate is another synthetic antifungal agent whose structure is derived from a naphthalene precursor, specifically 2-naphthol.[13] Like naftifine, it is believed to inhibit squalene epoxidase.[13]

Signaling Pathway and Mechanism of Action

The antifungal activity of naftifine and tolnaftate provides a clear example of how naphthalene-based compounds can be designed to interact with specific biological targets. Both drugs inhibit squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, these drugs disrupt membrane integrity and lead to fungal cell death.

Caption: Mechanism of action of Naftifine/Tolnaftate.

Conclusion

Naphthalene-based bromomethyl compounds, born from the explorations of early 20th-century organic chemistry, have proven to be indispensable tools for synthetic chemists. Their straightforward preparation, particularly via the Wohl-Ziegler bromination, and their high reactivity have made them valuable intermediates in the creation of complex molecules. The successful development of drugs like naftifine underscores the critical role these building blocks have played in medicinal chemistry. As the quest for novel therapeutics continues, the versatility of naphthalene-based bromomethyl compounds ensures their enduring importance in the arsenal of drug discovery professionals.

References

- 1. Page loading... [guidechem.com]

- 2. Wohl-Ziegler Bromination | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. 1-(Bromomethyl)naphthalene CAS#: 3163-27-7 [m.chemicalbook.com]

- 7. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. CN1324790A - Naftifine hydrochloride synthesizing process - Google Patents [patents.google.com]

- 10. Naftifine | C21H21N | CID 47641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Tolnaftate - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide on the Health and Safety Handling Procedures for 1,2-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides comprehensive health and safety procedures for handling 1,2-Bis(bromomethyl)naphthalene, a potent bifunctional alkylating agent. Due to its hazardous nature, strict adherence to the protocols outlined in this document is essential to ensure the safety of laboratory personnel and the integrity of research and development activities. This guide is intended for an audience of trained professionals in the fields of chemical research, drug development, and life sciences.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Its primary mode of toxicity is through alkylation of biological macromolecules, including DNA, which can lead to cytotoxic, mutagenic, and potentially carcinogenic effects. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

1.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

Data sourced from the Safety Data Sheet for this compound.[1]

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀Br₂ |

| Molecular Weight | 314.02 g/mol |

| Appearance | Solid |

| CAS Number | 59882-98-3 |

Data sourced from the Safety Data Sheet for this compound.[1]

Toxicological Information

2.1. Mechanism of Action: DNA Crosslinking

Bifunctional alkylating agents like this compound can form covalent bonds with two nucleophilic sites on DNA, leading to the formation of intra-strand or inter-strand crosslinks. This crosslinking disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. This mechanism is the basis for the cytotoxic effects of many anticancer drugs.

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Safe Handling and Experimental Protocols

Due to its hazardous properties, this compound must be handled with extreme caution in a controlled laboratory environment.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are required.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Change gloves immediately if contaminated.

-

Body Protection: A lab coat, closed-toe shoes, and long pants are required. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: All work with solid this compound or its solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

3.2. Engineering Controls

-

Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be performed in a properly functioning and certified chemical fume hood.

-

Ventilation: The laboratory should have adequate general ventilation.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

3.3. General Experimental Workflow

The following diagram outlines a standard workflow for a synthetic reaction involving this compound.

Caption: A generalized experimental workflow for handling this compound.

Emergency Procedures

Immediate and appropriate response to any exposure or spill is critical.

4.1. First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

4.2. Spill Response

The appropriate response to a spill depends on its size and location.

Caption: Decision-making workflow for responding to a spill of this compound.

Storage and Disposal

5.1. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be stored away from incompatible materials such as strong oxidizing agents and bases. The recommended storage temperature is 2-8°C.[1]

5.2. Disposal

All waste materials contaminated with this compound, including empty containers, contaminated PPE, and absorbent materials from spills, must be disposed of as hazardous waste. Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable reagent in chemical synthesis but poses significant health risks due to its properties as a bifunctional alkylating agent. By understanding its hazards and strictly adhering to the safety procedures outlined in this guide, researchers can minimize the risk of exposure and ensure a safe laboratory environment. A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

References

Methodological & Application

Application Notes and Protocols for Macrocycle Synthesis Using 1,2-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocycles are a class of molecules with significant potential in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The incorporation of a rigid aromatic scaffold, such as naphthalene, into a macrocyclic framework can pre-organize the molecule for binding, enhancing affinity and selectivity. 1,2-Bis(bromomethyl)naphthalene is a versatile building block for the synthesis of a variety of macrocycles, including cyclophanes and macrocyclic peptides. The two reactive bromomethyl groups serve as electrophilic sites for reaction with various nucleophiles, enabling the construction of diverse molecular architectures.

Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Macrocycles containing the naphthalene moiety are therefore of considerable interest for the development of novel therapeutics.[3][4] This document provides detailed protocols for the synthesis of naphthalene-containing macrocycles using this compound and summarizes key data for related compounds.

Synthesis of Naphthalene-Containing Macrocycles

The synthesis of macrocycles from this compound typically involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Common strategies include reaction with dithiols, diamines, or diols to form thioether, amine, or ether linkages, respectively.

General Experimental Workflow

The overall workflow for the synthesis and characterization of these macrocycles is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application of 1,2-Bis(bromomethyl)naphthalene in Polymer Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1,2-bis(bromomethyl)naphthalene in polymer chemistry. While direct, detailed experimental data for the polymerization of this compound is limited in publicly available literature, this application note extrapolates from established polymerization methodologies for structurally similar monomers, particularly other isomers of bis(bromomethyl)naphthalene and their chloro-analogues. The provided protocols and data are intended to serve as a foundational guide for researchers exploring the synthesis and properties of novel polymers derived from this monomer.

Introduction

This compound is a bifunctional aromatic monomer with two reactive bromomethyl groups in ortho positions on the naphthalene core. This specific substitution pattern offers unique possibilities for polymer synthesis, leading to polymers with distinct architectures and properties compared to its other isomers. The rigid naphthalene backbone is expected to impart high thermal stability and specific optoelectronic properties to the resulting polymers. Potential applications for polymers derived from this compound include advanced materials for organic electronics, high-performance plastics, and as crosslinking agents for existing polymers.

Polymerization Strategies

Two primary polymerization strategies are envisioned for this compound:

-

Gilch Polymerization: This is a dehydrohalogenation polymerization that is commonly used for the synthesis of poly(arylene vinylene)s (PAVs). In this method, a strong base is used to eliminate hydrogen bromide from the monomer, leading to the formation of a reactive quinodimethane intermediate that subsequently polymerizes. This approach would yield poly(1,2-naphthylene vinylene), a conjugated polymer with potential applications in organic light-emitting diodes (OLEDs) and photovoltaics.

-

Polycondensation with Nucleophiles: The bromomethyl groups can readily undergo nucleophilic substitution reactions. Co-polymerization with difunctional nucleophiles, such as bisphenols or diamines, would lead to the formation of polyethers or polyamines, respectively. These polymers are expected to possess high thermal stability and good mechanical properties.

-

Crosslinking Agent: this compound can be employed as a crosslinking agent for various polymers containing aromatic rings, such as polystyrene.[1] The crosslinking occurs via Friedel-Crafts alkylation, enhancing the thermal and mechanical stability of the parent polymer.

Experimental Protocols

The following are detailed, representative protocols for the polymerization of this compound based on established methods for analogous monomers.

Protocol 1: Synthesis of Poly(1,2-naphthylene vinylene) via Gilch Polymerization

This protocol is adapted from general procedures for the Gilch polymerization of bis(halomethyl)arenes.[2][3]

Materials:

-

This compound (highly purified)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Monomer Preparation: Ensure this compound is purified, for instance by recrystallization, to remove any monofunctional or other impurities that could terminate the polymerization.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet for maintaining an inert atmosphere. The glassware should be thoroughly dried before use.

-

Reaction Initiation: The flask is charged with purified this compound and anhydrous THF (e.g., a 0.1 M solution). The solution is cooled to 0°C in an ice bath under a continuous flow of argon or nitrogen.

-

Polymerization: A solution of potassium tert-butoxide in anhydrous THF (e.g., 1 M) is added dropwise to the stirred monomer solution over a period of 1-2 hours. An excess of the base (e.g., 1.5 to 2 equivalents per mole of monomer) is typically used.

-

Reaction Progression: After the addition of the base is complete, the reaction mixture is stirred at 0°C for an additional 4-6 hours and then allowed to warm to room temperature and stirred for another 12-24 hours. The formation of the polymer may be indicated by a change in color and an increase in viscosity.

-

Work-up and Purification: The polymerization is quenched by the slow addition of methanol. The precipitated polymer is collected by filtration. The polymer is then washed thoroughly with methanol and water to remove any unreacted monomer, oligomers, and inorganic salts. The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

Characterization:

-

Molecular Weight: Determined by Gel Permeation Chromatography (GPC).

-

Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Thermal Stability: Assessed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Optical Properties: Investigated using UV-Vis and Photoluminescence (PL) spectroscopy.

Protocol 2: Crosslinking of Polystyrene

This protocol describes the use of this compound as a crosslinking agent for polystyrene.[1]

Materials:

-

Polystyrene

-

This compound

-

Anhydrous 1,2-dichloroethane (DCE)

-

Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (Lewis acid catalyst)

-

Methanol

Procedure:

-

Dissolution: In a round-bottom flask, dissolve polystyrene in anhydrous DCE to a desired concentration (e.g., 10% w/v) under an inert atmosphere.

-

Addition of Crosslinker: Add the desired amount of this compound to the polystyrene solution and stir until fully dissolved. The amount of crosslinker will determine the crosslinking density.

-

Catalyst Addition: In a separate flask, prepare a suspension of the Lewis acid catalyst in anhydrous DCE. This suspension is then slowly added to the polymer solution at room temperature with vigorous stirring.

-

Reaction: The reaction mixture is heated to a specific temperature (e.g., 60-80°C) and stirred for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by the increase in viscosity of the solution.

-

Quenching and Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the reaction is quenched by the addition of methanol. The crosslinked polymer will precipitate.

-

Purification: The precipitated polymer is collected by filtration and washed extensively with methanol to remove the catalyst and any unreacted reagents. The purified crosslinked polymer is then dried in a vacuum oven.

Data Presentation

Table 1: Expected Properties of Poly(1,2-naphthylene vinylene)

| Property | Expected Value/Range | Characterization Method |

| Molecular Weight (Mn) | 10,000 - 100,000 g/mol | GPC |

| Polydispersity Index (PDI) | 2 - 4 | GPC |

| Decomposition Temperature (Td) | > 350 °C | TGA |

| Glass Transition Temperature (Tg) | > 200 °C | DSC |

| UV-Vis Absorption (λmax) | 400 - 450 nm (in solution) | UV-Vis Spectroscopy |

| Photoluminescence (PL) Emission (λem) | 500 - 550 nm (in solution) | PL Spectroscopy |

Table 2: Properties of Polystyrene Before and After Crosslinking

| Property | Uncrosslinked Polystyrene | Crosslinked Polystyrene | Characterization Method |

| Solubility in Toluene | Soluble | Swells, but insoluble | Visual Observation |

| Glass Transition Temperature (Tg) | ~100 °C | > 110 °C | DSC |

| Thermal Stability (Td) | ~350 °C | > 370 °C | TGA |

Visualizations

Signaling Pathway for Gilch Polymerization

Caption: Gilch polymerization of this compound.

Experimental Workflow for Polymer Synthesis and Characterization

Caption: Workflow for polymer synthesis and characterization.

Conclusion

This compound is a promising monomer for the synthesis of novel polymers with potentially high thermal stability and interesting optoelectronic properties. The ortho-arrangement of the reactive groups can lead to unique polymer architectures. The provided protocols, based on well-established polymerization techniques for analogous monomers, offer a solid starting point for the exploration of this compound in polymer chemistry. Further research is warranted to fully elucidate the specific reaction conditions and to characterize the properties of the resulting polymers, which could open up new avenues in materials science and drug delivery applications.

References

Application Notes & Protocols: 1,2-Bis(bromomethyl)naphthalene in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1,2-bis(bromomethyl)naphthalene as a versatile building block in the synthesis of metal-organic frameworks (MOFs). While not a conventional linker itself, its reactive bromomethyl groups offer a strategic entry point for creating custom linkers through post-synthetic modification or by its use as a precursor for more complex ligand design. This document outlines its applications, presents relevant data in a structured format, and provides detailed experimental protocols for its utilization.

Introduction: A Strategic Precursor for MOF Synthesis

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the resulting MOF's topology, porosity, and functional properties. This compound is a naphthalene-based molecule functionalized with two highly reactive bromomethyl groups. While its direct use as a primary linker in MOF synthesis is not widely documented, its true potential lies in its role as a precursor to design bespoke linkers. The naphthalene core provides rigidity and potential for interesting electronic properties, while the bromomethyl groups are amenable to a variety of chemical transformations, allowing for the introduction of desired functional groups.

The strategic importance of this compound in the context of drug development is significant. By modifying this precursor, linkers can be designed to create MOFs with tailored pore environments for high-capacity drug loading and controlled release. Furthermore, the introduction of specific functional groups can enhance host-guest interactions with drug molecules, leading to improved stability and targeted delivery.

Applications in MOF Synthesis and Drug Development

The application of this compound in MOFs can be categorized into two primary strategies:

-

Pre-synthesis Linker Modification: This approach involves chemically modifying this compound to introduce coordinating groups, such as carboxylates or azoles, prior to its use in MOF synthesis. This allows for the creation of novel linkers with specific geometries and functionalities.

-

Post-Synthetic Modification (PSM): In this strategy, a MOF is first synthesized using a linker containing a reactive group. Subsequently, this compound can be introduced to functionalize the MOF's internal or external surfaces. This method is particularly useful for introducing new functionalities without altering the parent MOF's framework.

The resulting MOFs can be applied in various aspects of drug development:

-

Drug Delivery: The porous nature of these MOFs allows for the encapsulation of therapeutic agents. The release of the drug can be controlled by the pore size, the linker's functionality, and external stimuli.

-

Bio-imaging: The naphthalene core is inherently fluorescent. MOFs derived from this precursor could be designed as fluorescent probes for cellular imaging.

-

Catalysis: The introduction of catalytically active sites onto the linker can lead to MOFs that can catalyze reactions relevant to pharmaceutical synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a custom linker from this compound and its subsequent use in the synthesis of a hypothetical MOF, designated as Naph-MOF-1 .

Protocol 1: Synthesis of Naphthalene-1,2-diyldimethanediyl bis(sulfanediyl)diacetic acid (NDSDA)

This protocol describes the conversion of this compound into a dicarboxylic acid linker suitable for MOF synthesis.

Materials:

-

This compound

-

Thioglycolic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of this compound in 100 mL of ethanol with stirring.

-

Deprotonation: In a separate beaker, dissolve 0.7 g of thioglycolic acid and 0.6 g of NaOH in 50 mL of deionized water.

-

Reaction: Slowly add the aqueous solution of sodium thioglycolate to the ethanolic solution of this compound.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12 hours under constant stirring.

-

Cooling and Filtration: Allow the mixture to cool to room temperature. A precipitate should form. Collect the solid by vacuum filtration and wash with deionized water.

-

Acidification: Resuspend the solid in 100 mL of deionized water and acidify to pH 2 with 1 M HCl.

-

Final Product Collection: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum. This yields the NDSDA linker.

Protocol 2: Synthesis of Naph-MOF-1

This protocol details the solvothermal synthesis of a hypothetical MOF using the NDSDA linker and a zinc-based secondary building unit (SBU).

Materials:

-

NDSDA linker (from Protocol 1)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Teflon-lined stainless steel autoclave

-

Programmable oven

-

Centrifuge

Procedure:

-

Precursor Solution: In a 20 mL glass vial, dissolve 50 mg of the NDSDA linker and 100 mg of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

-

Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

-

Assembly: Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

-

Heating: Seal the autoclave and place it in a programmable oven. Heat to 120 °C for 48 hours.

-

Cooling: Allow the autoclave to cool slowly to room temperature.

-

Product Isolation: Collect the crystalline product by centrifugation.

-

Washing: Wash the collected crystals three times with fresh DMF to remove unreacted starting materials.

-

Solvent Exchange: Immerse the crystals in ethanol for 24 hours, replacing the ethanol three times during this period.

-

Activation: Dry the product under high vacuum at 80 °C for 12 hours to remove the solvent molecules from the pores. The resulting activated material is Naph-MOF-1 .

Data Presentation

The following tables summarize hypothetical characterization data for the synthesized NDSDA linker and the resulting Naph-MOF-1.

Table 1: Physicochemical Properties of NDSDA Linker

| Property | Value |

| Molecular Formula | C₁₆H₁₄O₄S₂ |

| Molecular Weight | 334.41 g/mol |

| Melting Point | 185-188 °C |

| Appearance | White crystalline solid |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in water |

Table 2: Characterization Data for Naph-MOF-1

| Parameter | Value |

| BET Surface Area | 1250 m²/g |

| Langmuir Surface Area | 1480 m²/g |

| Pore Volume | 0.65 cm³/g |

| Average Pore Diameter | 1.2 nm |

| Thermal Stability (TGA) | Stable up to 350 °C |

| PXRD Peaks (2θ) | 8.5°, 12.1°, 15.3°, 18.9° |

Visualizations

The following diagrams illustrate the key processes described in this document.

Caption: Workflow for the synthesis of Naph-MOF-1.

Caption: Relationship between precursor, strategies, and applications.

Conclusion

This compound represents a valuable, yet underutilized, precursor for the design of novel organic linkers for metal-organic frameworks. Its reactive handles allow for the introduction of a wide range of functionalities, paving the way for the development of MOFs with tailored properties for applications in drug development, including drug delivery, bio-imaging, and catalysis. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this versatile building block in the exciting field of MOF chemistry.

Application Notes and Protocols for Cycloaddition Reactions with 1,2-Bis(bromomethyl)naphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for conducting cycloaddition reactions using 1,2-bis(bromomethyl)naphthalene as a precursor to a highly reactive diene. The methodologies outlined below are designed to be a valuable resource for the synthesis of complex polycyclic and heterocyclic scaffolds relevant to materials science and drug discovery.

Introduction

This compound serves as a stable and accessible precursor to the transient but highly reactive 1,2-naphthoquinodimethane. This intermediate readily undergoes [4+2] cycloaddition reactions (Diels-Alder reactions) with a variety of dienophiles to construct intricate molecular architectures. The in situ generation of this diene is crucial for its successful application in synthesis. This document details the protocols for the generation of 1,2-naphthoquinodimethane and its subsequent cycloaddition with representative electron-deficient dienophiles.

Reaction Principle

The core of the reaction involves the dehalogenation of this compound to form the unstable 1,2-naphthoquinodimethane. This intermediate is immediately trapped by a dienophile present in the reaction mixture to yield the desired cycloadduct. Common methods for the generation of the o-quinodimethane intermediate include the use of reducing agents like sodium iodide or zinc dust.

Experimental Protocols

Below are detailed protocols for the cycloaddition of in situ generated 1,2-naphthoquinodimethane with various dienophiles.

Protocol 1: Cycloaddition with N-Phenylmaleimide using Sodium Iodide

This protocol describes the reaction of this compound with N-phenylmaleimide, a common dienophile, using sodium iodide to facilitate the formation of the reactive diene.

Materials:

-

This compound

-

N-Phenylmaleimide

-

Sodium Iodide (NaI), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂), for extraction

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard glassware for extraction and chromatography

Procedure:

-